molecular formula C20H29N3O2 B2359090 1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203309-80-1

1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2359090
CAS No.: 1203309-80-1
M. Wt: 343.471
InChI Key: FCHSZJXXXBMSST-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H29N3O2/c1-14(2)19(24)23-13-8-9-15-10-11-16(21)12-17(15)22-18(13)20(23)25/h10-11,13-14,18,22H,8-9,12,21H2,1-2H3 (InChI key: N/A) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The facile synthesis of tetrahydropyrimidoquinoline derivatives demonstrates the potential of utilizing cyclohexanone derivatives in the generation of complex heterocyclic frameworks (Elkholy & Morsy, 2006). This methodology highlights the reactivity of such compounds towards various reagents, enabling the formation of compounds with potential antimicrobial activity.

Cyclization Reactions

Cyclization of urea derivatives to yield benzazepine and quinazoline derivatives is another application, illustrating the versatility of these compounds in constructing bicyclic and tricyclic systems (Gast, Schmutz, & Sorg, 1977). These reactions are crucial for synthesizing compounds with potential biological activities.

Rearrangement Reactions

The nitrile carboxamide rearrangement to form cyclohexenyl-urea derivatives opens pathways to synthesize various heterocyclic compounds, further diversifying the chemical space accessible from cyclohexanone and urea derivatives (Bischoff, Schroeder, & Gründemann, 1982).

Enantioselective Synthesis

Chiral sulfinamidourea catalyzed reactions for the enantioselective synthesis of tetrahydroisoquinolines showcase the utility of urea derivatives in asymmetric synthesis, producing compounds that are structurally similar to natural products and pharmaceuticals (Xu, Zhang, & Jacobsen, 2014).

Novel Antagonists and Biological Agents

Urea derivatives have been explored as potent antagonists for biological receptors, such as TRPV1, indicating their potential in therapeutic applications, particularly in pain management and cancer treatment (Schmidt et al., 2011). Additionally, their application in the search for new indolizine derivatives through cycloaddition reactions highlights their role in discovering novel compounds with possible pharmacological activities (Caira et al., 2014).

Properties

IUPAC Name

1-cyclohexyl-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-14(2)19(24)23-12-6-7-15-10-11-17(13-18(15)23)22-20(25)21-16-8-4-3-5-9-16/h10-11,13-14,16H,3-9,12H2,1-2H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHSZJXXXBMSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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